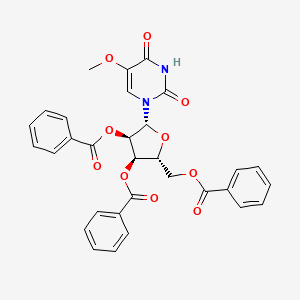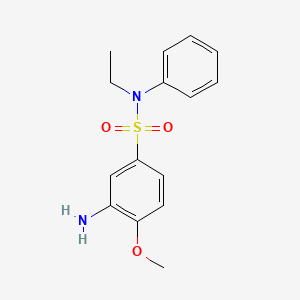![molecular formula C13H10F4N2O2S B3263764 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 379726-27-9](/img/structure/B3263764.png)
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Overview
Description
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a chemical compound with the CAS Number: 379726-27-9 . It has a molecular weight of 334.29 and its molecular formula is C13H10F4N2O2S . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H10F4N2O2S/c14-11-5-4-9(18)7-12(11)22(20,21)19-10-3-1-2-8(6-10)13(15,16)17/h1-7,19H,18H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s molecular weight is 334.29 and its molecular formula is C13H10F4N2O2S .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Suzuki–Miyaura Coupling: The trifluoromethyl group can serve as an excellent handle for cross-coupling reactions. Researchers have explored its use in Suzuki–Miyaura coupling, which allows the introduction of aryl or heteroaryl groups. This method is valuable for creating complex organic molecules.
Boron Reagents: Considering its fluorinated aromatic structure, this compound might be useful as a boron reagent. Boron reagents play a vital role in organic synthesis, especially in C–C bond formation. Researchers could explore its compatibility in various coupling reactions .
Computational Chemistry
Quantum Mechanical Calculations: Researchers can perform quantum mechanical calculations to study the electronic properties, reactivity, and stability of this compound. Density functional theory (DFT) or ab initio methods can provide valuable information for drug design or materials science.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer . They are inhibitors of human carbonic anhydrase B , an enzyme involved in maintaining pH balance in the body and facilitating various biochemical reactions.
Mode of Action
Based on its structural similarity to other benzenesulfonamide derivatives, it may interact with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of carbonic anhydrase b can disrupt ph regulation within cells and tissues, potentially affecting a variety of biochemical pathways .
Result of Action
As an inhibitor of carbonic anhydrase b, it could potentially disrupt ph regulation within cells and tissues, leading to a variety of cellular effects .
properties
IUPAC Name |
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2S/c14-11-5-4-9(18)7-12(11)22(20,21)19-10-3-1-2-8(6-10)13(15,16)17/h1-7,19H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOBQKMWGAWHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Bromomethyl)-5-methylbenzo[d]isoxazole](/img/structure/B3263731.png)

![3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B3263757.png)

![4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B3263768.png)
![Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3263770.png)
![3-Nitroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B3263771.png)
![(Z)-5-((3-(4-(allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3263777.png)